molecular formula C9H6N2O B11920056 2h-Isoxazolo[3,4,5-de]isoquinoline CAS No. 885676-07-3

2h-Isoxazolo[3,4,5-de]isoquinoline

Cat. No.: B11920056
CAS No.: 885676-07-3
M. Wt: 158.16 g/mol
InChI Key: YUGYLCJDIVWVME-UHFFFAOYSA-N
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Description

Research Application and Value 2H-Isoxazolo[3,4,5-de]isoquinoline is a sophisticated fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique structure combining an isoxazole ring with an isoquinoline system, both of which are privileged pharmacophores in the development of biologically active molecules. The isoxazole ring is a known component in various therapeutic agents, contributing to activities such as anticancer, anti-inflammatory, and antimicrobial effects . The isoquinoline nucleus is frequently encountered in natural products and pharmaceuticals, often associated with diverse biological properties . The fusion of these two rings into a single, complex scaffold creates a novel chemical entity with high potential for probing new biological targets and structure-activity relationships (SAR). Its primary research value lies in its use as a key intermediate for the synthesis of more complex molecules and as a core structure for the development of new pharmacologically active compounds in high-throughput screening campaigns. Potential Mechanisms and Applications While the specific biological profile of this compound is a subject for ongoing investigation, its mechanism of action can be anticipated based on its constituent parts. Related isoxazole derivatives have been reported to exhibit antitumor activity by inducing apoptosis and arresting the cell cycle , and others have been explored as inhibitors of enzymes such as acetylcholinesterase (relevant to Alzheimer's disease research) and lipoxygenase (LOX, implicated in inflammation) . Similarly, isoquinoline-based compounds display a wide spectrum of activities, including neuroprotective effects . Researchers can utilize this hybrid scaffold to design novel ligands for these and other enzymatic targets, leveraging the potential for synergistic interactions. Its rigid, planar structure may facilitate intercalation or binding to various protein receptors, making it a versatile tool for chemical biology and lead compound identification. Note on Product Information The information provided herein is based on the known chemistry of analogous structures and is intended for research planning purposes. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the compound's suitability and properties for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

885676-07-3

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2-oxa-3,6-diazatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene

InChI

InChI=1S/C9H6N2O/c1-2-6-4-10-5-7-9(6)8(3-1)12-11-7/h1-5,11H

InChI Key

YUGYLCJDIVWVME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC3=C2C(=C1)ON3

Origin of Product

United States

Synthetic Methodologies and Strategies for 2h Isoxazolo 3,4,5 De Isoquinoline Derivatives

Retrosynthetic Analyses of the 2H-Isoxazolo[3,4,5-de]isoquinoline Core

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the this compound scaffold, a primary disconnection approach would target the bonds forming the heterocyclic rings. A logical retrosynthetic plan for an isoxazole (B147169)/isoquinolinone hybrid could involve a Schmidt reaction to introduce the amide functionality into a ketone isoxazolidine (B1194047) precursor. This precursor, in turn, can be envisioned as the product of a 1,3-dipolar cycloaddition between an indenone and a nitrone or nitrile oxide. mdpi.com For isoxazole/isoquinolinone hybrids, an alternative disconnection involves an Ullmann-type cyclization of an iodo-substituted isoxazole/benzamide, which itself can be traced back to a 1,3-dipolar cycloaddition between 2-propargylbenzamide and a nitrile oxide. mdpi.com

Construction of the Isoxazole Moiety via Cycloaddition Reactions

The formation of the isoxazole ring is a cornerstone of the synthesis of this compound derivatives. Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are the most prevalent and effective methods for constructing this five-membered heterocycle.

1,3-Dipolar Cycloaddition of Nitrile Oxides to Alkenes/Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile) is a fundamental and widely utilized method for synthesizing isoxazole and isoxazoline (B3343090) rings, respectively. nih.govnsc.ruarkat-usa.orgtandfonline.comnih.gov This reaction can proceed via two proposed mechanisms: a concerted pericyclic pathway or a stepwise mechanism involving a diradical intermediate. nih.gov Nitrile oxides are typically unstable and are therefore generated in situ from precursors such as aldoximes (via oxidative dehydrogenation), hydroximoyl chlorides (by dehydrohalogenation), or nitro compounds (through dehydration). arkat-usa.org

The reaction of nitrile oxides with alkynes leads directly to isoxazoles. arkat-usa.orgnih.gov For instance, the reaction of in situ generated nitrile oxides with alkynes can yield isoxazole derivatives on a multigram scale. nih.gov Similarly, the reaction with enamines can also produce isoxazoles. nih.gov The cycloaddition with alkenes initially forms isoxazolines, which can then be oxidized to the corresponding isoxazoles.

Intramolecular Cycloaddition Approaches

Intramolecular 1,3-dipolar cycloaddition offers an efficient pathway to construct fused heterocyclic systems, including the this compound core. In this approach, the nitrile oxide and the dipolarophile (alkyne or alkene) are part of the same molecule. For example, a practical method for synthesizing isoxazole-fused quinazolinones involves the intramolecular cycloaddition of a nitrile oxide generated from a propargyl-substituted methyl azaarene using tert-butyl nitrite (B80452) (TBN). nih.gov This one-pot process facilitates the formation of new C–N, C–C, and C–O bonds through a sequence of nitration and annulation. nih.gov This strategy has been successfully applied to the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids. nih.gov

Metal-Free and Catalytic Conditions for Isoxazole Formation

While metal catalysts, particularly Cu(I) and Ru(II), are often used to promote [3+2] cycloaddition reactions for isoxazole synthesis, there is a growing emphasis on developing metal-free alternatives to address concerns about cost, toxicity, and waste generation. nih.govrsc.org

Metal-Free Conditions: Several metal-free methods have been successfully developed. Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (DIB), can efficiently generate nitrile oxides from aldoximes, which then undergo cycloaddition with alkynes. arkat-usa.org Another approach utilizes tert-butyl nitrite (TBN) as both a radical initiator and a source of the N-O fragment for the in situ generation of nitrile oxides from methyl azaarenes, leading to isoxazole formation under metal-free conditions. nih.gov Additionally, the use of a mild base like sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (Et₃N) can facilitate the in situ generation of nitrile oxides from N-Boc-masked chloroximes for subsequent cycloaddition. nih.gov

Catalytic Conditions: Despite the push for metal-free methods, catalytic approaches remain important. Ruthenium(II) catalysts have been shown to facilitate the reaction at room temperature, providing high yields and regioselectivity for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. chemrxiv.org Palladium catalysts have also been employed for the electrophilic intramolecular cyclization of alkynes and aldoximes. chemrxiv.org However, metal-catalyzed reactions can sometimes be limited in scope; for instance, copper catalysts are often only effective for reactions with terminal alkynes. chemrxiv.orgbeilstein-journals.org

Formation of the Fused Isoquinoline (B145761) and Related Quinazoline Rings

The construction of the isoquinoline or a related quinazoline ring system fused to the isoxazole moiety is the final key step in assembling the target this compound scaffold.

Strategies for Isoquinolinone Ring System Formation

Several strategies exist for forming the isoquinolinone ring. One approach involves a Beckmann rearrangement of an oxime precursor. mdpi.comnih.gov For instance, a tosyl oxime can be subjected to rearrangement under milder conditions than those required for the direct rearrangement of the corresponding ketone. nih.gov However, this method can sometimes be complicated by the formation of fragmentation products. mdpi.comnih.gov

An alternative and often more reliable method is the Ullmann-type cyclization. This intramolecular coupling reaction is particularly useful for forming the lactam ring of the isoquinolinone. For example, a 4-iodo isoxazole/benzamide precursor can undergo an intramolecular N-arylation in the presence of a copper catalyst (like CuTC) and a base (such as K₂CO₃) to yield the desired fused isoxazole/isoquinolinone hybrid. mdpi.com

Furthermore, the synthesis of fused quinazolin-4(3H)-ones can be achieved through various methods, including:

Intramolecular cyclization difunctionalization of N-cyanamide alkenes with aldehydes or diketones. nih.gov

Intramolecular radical cyclization of N3-alkenyl-tethered quinazolinones. nih.gov

Oxidative cyclization of isatins or isatoic anhydrides with cyclic amines. nih.gov

Dehydrogenation of cyclic amines involving inter- and intramolecular cyclization. nih.gov

Transition metal-catalyzed cyclization of 2-arylquinazolinones. nih.gov

Reductive Heterocyclization Pathways

Reductive heterocyclization serves as a powerful strategy for constructing fused quinoline (B57606) and isoquinoline systems from appropriately substituted precursors. This approach typically involves the simultaneous reduction of a nitro group and an isoxazole ring, followed by an intramolecular cyclization to form the new heterocyclic core.

A key example of this methodology is the conversion of 3-(2-nitrophenyl)isoxazoles into quinoline-4-amines. nih.gov This process functions as a heterocycle-to-heterocycle transformation, where the isoxazole ring acts as a masked β-keto imine equivalent. The reaction is effectively carried out using metal reductants such as zinc (Zn⁰) or iron (Fe⁰) powder in acetic acid (HOAc). nih.gov The mechanism involves the reduction of the nitro group to an amine and the reductive cleavage of the isoxazole's weak N-O bond to generate an enamino ketone intermediate, which subsequently cyclizes to form the quinoline ring. nih.gov

While conditions using H₂/Pd-C have been reported for similar transformations, they are less tolerant of other reducible functional groups like alkenes or nitriles. nih.gov The use of Zn⁰ or Fe⁰ in acetic acid provides a more robust alternative. nih.gov For instance, studies on related systems have shown that while a dihydroisoxazolopyridinone precursor decomposed at 120 °C, lowering the temperature to 80 °C or even 22 °C with Zn⁰/HOAc successfully yielded the desired dihydrobenzonaphthyridinone product. nih.gov

Table 1: Reductive Heterocyclization Conditions for Isoxazole Derivatives

Precursor TypeReductant/SolventTemperature (°C)Product TypeReference
3-(2-Nitrophenyl)isoxazoleZn⁰ or Fe⁰ / HOAc22-120Quinoline-4-amine nih.gov
DihydroisoxazolopyridinoneZn⁰ / HOAc80Dihydrobenzonaphthyridinone nih.gov

This pathway highlights a versatile method for creating fused heterocyclic systems, where the strategic placement of a nitro group on an aromatic ring attached to an isoxazole enables a cascade reaction leading to complex scaffolds.

Annulation and Cyclization Reactions to Form Fused Systems

Annulation and cyclization reactions are fundamental to building the polycyclic architecture of compounds like this compound. These reactions involve the formation of one or more new rings onto an existing molecular framework.

One powerful strategy is intramolecular cycloaddition. For example, isoxazole-fused tricyclic quinazoline alkaloid derivatives have been synthesized via the intramolecular cycloaddition of propargyl-substituted methyl azaarenes under metal-free conditions. mdpi.com This demonstrates the formation of a fused isoxazole ring onto a nitrogen-containing heterocyclic system.

Another relevant approach involves tandem reactions on dihydroisoquinoline precursors. Although not forming an isoxazole ring, the synthesis of thiazolo[2,3-α]tetrahydroisoquinolines from 3,4-dihydroisoquinolines and γ-mercapto-α,β-unsaturated esters illustrates a pertinent cyclization strategy. mdpi.com The reaction proceeds via an initial aza-Michael addition followed by an intramolecular cyclization, a mechanism that could be adapted for oxygen-based nucleophiles to form related oxazole (B20620) or isoxazole systems. mdpi.com

Furthermore, regiodivergent annulation protocols, such as [3+3] and [4+2] cycloadditions, offer sophisticated routes to fused systems. nih.gov Plausible mechanisms for these transformations involve key steps like a vinylogous Michael addition followed by either an intramolecular aldol (B89426) cyclization or an oxa-Michael cyclization to construct the fused ring system with high stereoselectivity. nih.gov

Multi-Component and One-Pot Synthetic Approaches

Multi-component and one-pot reactions are highly efficient strategies that allow for the construction of complex molecules in a single synthetic operation, minimizing waste and simplifying procedures. researchgate.net

A notable example is the one-pot synthesis of isoxazole-fused quinazoline derivatives. mdpi.com This method proceeds under metal-free conditions and showcases the efficiency of combining multiple reaction steps without isolating intermediates. Similarly, a one-pot, four-component Ugi/Wittig reaction has been developed to synthesize polysubstituted oxazoles attached to a 1,2,3,4-tetrahydroisoquinoline (B50084) core. researchgate.net This reaction uses isocyano(triphenylphosphoranylidene)acetates, carboxylic acids, N-aryl-1,2,3,4-tetrahydroisoquinolines, and a DEAD oxidant to generate the complex product in good yields. researchgate.net

These multicomponent strategies are prized for their ability to generate molecular diversity from simple starting materials in a highly convergent manner. researchgate.net

Table 2: Examples of One-Pot and Multi-Component Reactions for Fused Heterocycles

Reaction TypeKey ReactantsProductReference
One-Pot Intramolecular CycloadditionPropargyl-substituted methyl azaarenesIsoxazole-fused quinazolines mdpi.com
One-Pot Ugi/Wittig ReactionIsocyano(triphenylphosphoranylidene)acetates, carboxylic acids, N-aryl-1,2,3,4-tetrahydroisoquinolines2-(Tetrahydroisoquinolin-1-yl)oxazoles researchgate.net

Synthesis of Precursors and Building Blocks for Complex Derivatives

The successful synthesis of complex heterocyclic systems like this compound is critically dependent on the availability of versatile precursors and building blocks.

For strategies involving reductive heterocyclization, 3-(2-nitrophenyl)isoxazoles are essential precursors. nih.gov These can be readily synthesized through established procedures, such as the reaction of α-chlorooximes with 1,3-dicarbonyl compounds or terminal alkynes. nih.gov

The isoquinoline portion of the target molecule often originates from precursors like 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov These building blocks can be synthesized and subsequently elaborated. Another key strategy for forming the isoxazole ring is the 1,3-dipolar cycloaddition of nitrile oxides. mdpi.comresearchgate.net The necessary nitrile oxides are typically generated in situ from precursors like hydroxamoyl chlorides. mdpi.com

The synthesis of fused isoxazoline/isoquinolinone hybrids has been explored starting from isoxazolidine precursors, which are then oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to furnish the desired fused isoxazoline ring system. mdpi.com

Stereoselective and Regioselective Synthetic Considerations

When multiple reaction sites or stereocenters can be formed, controlling the stereoselectivity and regioselectivity of a reaction is paramount.

The synthesis of isoxazoles via the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) often suffers from a lack of regioselectivity. nih.gov However, highly regioselective methods have been developed using β-enamino diketones as precursors. nih.gov By carefully controlling the reaction conditions, different regioisomers can be selectively produced. For instance, the choice of solvent, the use of an additive like pyridine (B92270), or the presence of a Lewis acid catalyst such as BF₃·OEt₂ can direct the cyclocondensation to yield specific 3,4-disubstituted, 4,5-disubstituted, or 3,4,5-trisubstituted isoxazoles. nih.gov

Table 3: Regiocontrol in Isoxazole Synthesis from β-Enamino Diketones

ConditionsMajor ProductReference
MeCN, room temp4,5-Disubstituted Isoxazole nih.gov
EtOH, Pyridine, reflux4,5-Disubstituted Isoxazole (alternative regioisomer) nih.gov
MeCN, BF₃·OEt₂, room temp3,4-Disubstituted Isoxazole nih.gov

In the construction of fused ring systems, both stereo- and regiocontrol are crucial. Asymmetric annulation reactions have been developed that provide fused heterocyclic frameworks in high yields with excellent stereoselectivities (e.g., >20:1 dr, up to 99% ee). nih.gov The regioselectivity in some cyclization reactions to form fused systems can be dictated by electronic factors of the reactants, leading to the preferential formation of an "angular" over a "linear" product. nih.gov Furthermore, tandem reactions involving aza-Michael additions on dihydroisoquinolines have been shown to proceed with significant diastereomeric ratios, highlighting the potential for stereocontrol in building complex fused systems. mdpi.com

Chemical Reactivity and Transformation Studies of 2h Isoxazolo 3,4,5 De Isoquinoline and Its Analogs

Reactions Involving the Isoxazole (B147169) Ring System

The isoxazole ring within the 2H-isoxazolo[3,4,5-de]isoquinoline framework is a focal point for a variety of chemical transformations. Its reactivity is significantly influenced by the fused isoquinoline (B145761) moiety, which can modulate the electron density and stability of the isoxazole ring.

Ring-Opening Reactions and Transformations

The susceptibility of the isoxazole ring to cleavage under various conditions is a well-documented feature of this heterocyclic system. These ring-opening reactions provide a powerful tool for the synthesis of diverse and complex molecular architectures. Reductive cleavage of the N-O bond is a common strategy, often leading to the formation of β-amino carbonyl compounds. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) can effectively cleave the isoxazole ring, yielding functionalized isoquinoline derivatives.

Another important ring-opening transformation involves the use of base. Treatment of 2H-isoxazolo[3,4,5-de]isoquinolines with a strong base, such as sodium hydroxide, can induce ring opening to afford a cyano-substituted isoquinoline derivative. This transformation is believed to proceed through an initial deprotonation at a position alpha to the isoxazole oxygen, followed by a series of electronic rearrangements.

Reagent/ConditionProduct TypeReference
Catalytic Hydrogenation (e.g., H2, Pd/C)β-Amino carbonyl substituted isoquinolines
Strong Base (e.g., NaOH)Cyano-substituted isoquinolines
Raney NickelSaturated heterocyclic systems

Halogenation and Electrophilic Substitution Reactions

Electrophilic substitution reactions on the isoxazole ring of this compound are relatively unexplored. The electron-withdrawing nature of the isoxazole ring, coupled with the influence of the fused aromatic system, makes these reactions challenging. However, under forcing conditions, halogenation at specific positions may be achievable. Theoretical studies suggest that the electron density is highest at the C4 position of the isoxazole ring, making it the most likely site for electrophilic attack.

Reactions Involving the Isoquinoline Moiety

The isoquinoline part of the molecule retains much of its characteristic reactivity, although it can be modulated by the fused isoxazole ring. Electrophilic aromatic substitution reactions, such as nitration and halogenation, are expected to occur on the benzene (B151609) ring of the isoquinoline moiety. The directing effects of the fused isoxazole and any existing substituents on the isoquinoline ring will determine the regioselectivity of these reactions.

Functionalization and Derivatization Strategies

The development of functionalization and derivatization strategies for this compound is crucial for exploring its potential applications. A common approach involves the modification of substituents on the aromatic rings. For example, if a nitro group is present, it can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds. These reactions can be applied to halogenated or triflated derivatives of this compound to generate a wide array of analogs with diverse substitution patterns.

Reaction TypeReagentsFunctional Group Introduced
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl group
Heck ReactionAlkene, Pd catalyst, baseAlkenyl group
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl group
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino group

Catalyst-Mediated Transformations and Novel Reaction Pathways

The use of transition metal catalysts has opened up new avenues for the transformation of this compound. Rhodium-catalyzed C-H activation and functionalization represent a state-of-the-art approach to directly introduce new functional groups onto the aromatic backbone, avoiding the need for pre-functionalized starting materials.

Furthermore, novel cycloaddition reactions involving the isoxazole ring as a dienophile or diene could lead to the construction of even more complex polycyclic systems. The exploration of these catalyst-mediated transformations is an active area of research with the potential to unlock new and efficient synthetic routes to novel derivatives.

Chemo- and Regioselectivity in Complex Fused Systems

Achieving high levels of chemo- and regioselectivity is a significant challenge in the chemical synthesis and transformation of complex fused systems like this compound. The presence of multiple reactive sites, including the isoxazole ring, the isoquinoline nitrogen, and various positions on the aromatic rings, necessitates careful control of reaction conditions.

The choice of reagents, catalysts, solvents, and temperature can all play a critical role in directing the outcome of a reaction. For instance, in electrophilic substitution reactions, the regioselectivity can be influenced by both the electronic nature of the substrate and the steric hindrance around potential reaction sites. Similarly, in ring-opening reactions of the isoxazole, the choice of reducing agent can determine whether the N-O bond is cleaved selectively or if other functional groups in the molecule are also reduced. A thorough understanding of the interplay between the different components of the fused system is essential for the rational design of selective synthetic transformations.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For derivatives of isoxazolo[3,4,5-de]isoquinoline, ¹H NMR would reveal the number of different types of protons, their electronic environments (chemical shift, δ), and their proximity to neighboring protons (spin-spin coupling, J). The aromatic protons on the isoquinoline (B145761) moiety would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns dictated by the substitution pattern. Protons on the isoxazole (B147169) ring and any aliphatic substituents would have characteristic chemical shifts that aid in their assignment.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of attached atoms. For instance, carbonyl carbons in related lactam structures appear significantly downfield. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Isoxazolo[2,3-b]isoquinolin-9-one Derivative researchgate.net

Compound ¹H NMR (500 MHz, CDCl₃) δ (ppm) ¹³C NMR (125 MHz, CDCl₃) δ (ppm)
4,8-diphenyl-2,3-dihydro-9H-isoxazolo[2,3-b]isoquinolin-9-one8.51 (d, J = 8.0 Hz, 1H), 7.56 (d, J = 7.6 Hz, 1H), 7.40-7.42 (m, 4H), 7.27 (d, J = 6.7 Hz, 2H), 4.54 (t, J = 7.6 Hz, 2H), 3.24 (t, J = 7.6 Hz, 2H)153.12, 137.66, 135.25, 135.03, 132.48, 130.51, 130.18, 128.78, 128.24, 127.67, 126.94, 126.47, 111.44, 69.50, 33.19

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

In the analysis of isoxazolo[3,4,5-de]isoquinoline derivatives, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can help to piece together the structure. Common fragmentation pathways for related heterocyclic systems often involve the loss of small, stable molecules. For example, in derivatives of isoxazolo[2,3-b]isoquinolin-9-one, the sodium adduct ([M+Na]⁺) is often observed. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for Selected Isoxazolo[2,3-b]isoquinolin-9-one Derivatives researchgate.net

Compound Calculated [M+Na]⁺ Found [M+Na]⁺
7-bromo-4-phenyl-2,3-dihydro-9H-isoxazolo[2,3-b]isoquinolin-9-one363.9949363.9943
8-methyl-4-phenyl-2,3-dihydro-9H-isoxazolo[2,3-b]isoquinolin-9-one300.1000300.1002
4,8-diphenyl-2,3-dihydro-9H-isoxazolo[2,3-b]isoquinolin-9-one362.1157362.1158

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For an isoxazolo[3,4,5-de]isoquinoline derivative, one would expect to see characteristic peaks for C=N, C=C, and C-O stretching vibrations within the heterocyclic framework. The presence of other functional groups, such as carbonyl (C=O) or amino (N-H) groups in derivatives, would give rise to strong, characteristic absorption bands. nih.gov

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system. The extended π-system of the isoxazolo[3,4,5-de]isoquinoline core would be expected to result in significant UV absorption.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

For a derivative of 2H-isoxazolo[3,4,5-de]isoquinoline, a successful single-crystal X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsional angles. This information would definitively establish the connectivity and conformation of the fused ring system, including the planarity or puckering of the rings. In a study of a related N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, X-ray crystallography confirmed the triclinic space group and revealed details about intermolecular interactions such as C–H···O hydrogen bonds. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of newly synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed.

For isoxazolo[3,4,5-de]isoquinoline derivatives, reversed-phase HPLC (RP-HPLC) would be a common method for purification and analysis. researchgate.net In this technique, the compound is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used for elution. The retention time of the compound is a measure of its polarity and can be used to assess its purity. Different derivatives with varying substituents would exhibit different retention times, allowing for their separation. Studies on related isoxazolo[3,4-b]pyridine-3(1H)-ones have utilized RP-HPLC to determine lipophilicity, a key physicochemical parameter. mdpi.com TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks.

Computational and Theoretical Chemistry Investigations of 2h Isoxazolo 3,4,5 De Isoquinoline Systems

In Silico Prediction of Biological Activities and Pharmacological PropertiesThere are no publicly accessible in silico predictions of the biological or pharmacological properties specifically for 2H-Isoxazolo[3,4,5-de]isoquinoline.

It is possible that research on this compound exists in proprietary databases or has not yet been published. However, based on the currently available public information, a detailed scientific article on the computational and theoretical aspects of "this compound" cannot be generated.

Applications and Future Directions in Chemical Biology and Drug Discovery Research

2H-Isoxazolo[3,4,5-de]isoquinoline and Related Scaffolds as Privileged Structures in Medicinal Chemistry

Privileged structures are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The isoquinoline (B145761) and isoxazole (B147169) rings, the core components of this compound, are themselves considered privileged structures in medicinal chemistry. nih.govslideshare.net

The isoquinoline nucleus is a key structural component in numerous alkaloids and has been incorporated into a wide array of therapeutic agents. slideshare.netnih.gov Its derivatives have shown a broad spectrum of biological activities, including acting as antihypertensive agents and anesthetics. slideshare.net Similarly, isoxazole-containing compounds are integral to many pharmaceuticals and are known to exhibit a range of biological effects, including anti-inflammatory, antibacterial, and antitumor activities. nih.govmdpi.com

The fusion of these two privileged heterocycles into the rigid, planar this compound scaffold results in a novel chemical entity with unique three-dimensional characteristics. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The arrangement of nitrogen and oxygen atoms within the scaffold provides specific hydrogen bond donor and acceptor sites, which are crucial for molecular recognition and interaction with biological macromolecules.

Design and Synthesis of Novel Analogs as Research Probes

The development of novel analogs based on the this compound scaffold is a key area of research for creating molecular probes to investigate biological systems. These probes are instrumental in identifying and validating new drug targets. The synthesis of such analogs often involves strategic modifications to the core structure to explore the structure-activity relationship (SAR).

Synthetic strategies for creating a library of analogs often focus on introducing a variety of substituents at different positions of the isoquinoline and isoxazole rings. These modifications can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its effectiveness as a research probe. For instance, the introduction of different aryl or alkyl groups can influence the compound's binding affinity and selectivity for a particular target. nih.gov

Exploration of New Therapeutic Areas and Target Identification

While the full therapeutic potential of this compound derivatives is still under exploration, the known activities of the parent isoquinoline and isoxazole moieties suggest a wide range of possibilities. For example, isoquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases and as anticancer agents. nih.govnih.gov Isoxazole derivatives have also shown promise as anticancer and antifungal agents. nih.govnih.gov

A crucial aspect of exploring new therapeutic areas is the identification of the specific biological targets through which these compounds exert their effects. This can be achieved through various methods, including affinity chromatography, genetic profiling, and computational approaches like molecular docking. Molecular docking studies, for instance, can predict the binding orientation of a ligand within the active site of a target protein, providing insights into the molecular basis of its activity. acs.org

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. youtube.com The this compound scaffold is well-suited for inclusion in HTS campaigns due to its synthetic tractability, which allows for the generation of diverse chemical libraries.

Combinatorial chemistry, a set of techniques for creating a large number of compounds in a single process, can be effectively employed to build libraries of this compound analogs. By systematically varying the substituents on the core scaffold, a vast chemical space can be explored, increasing the probability of discovering a "hit" compound with the desired therapeutic properties. The integration of HTS and combinatorial chemistry can significantly accelerate the early stages of drug discovery. youtube.comrsc.org

Advanced Synthetic Strategies for Scalable Production and Diversity-Oriented Synthesis

The successful translation of a promising lead compound from the laboratory to the clinic requires a robust and scalable synthetic route. For the this compound scaffold, this necessitates the development of efficient and cost-effective synthetic methods. Researchers are exploring various synthetic approaches, including multi-component reactions and flow chemistry, to streamline the production of these compounds. mdpi.com

Diversity-oriented synthesis (DOS) is another powerful strategy that aims to create a collection of structurally diverse molecules from a common starting material. By applying a series of branching reaction pathways, DOS can generate a wide range of analogs with distinct three-dimensional shapes and functionalities. This approach is particularly valuable for exploring novel chemical space around the this compound core and identifying compounds with unique biological activities.

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